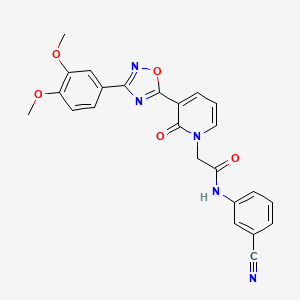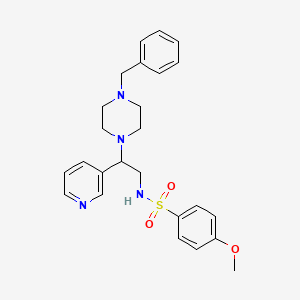![molecular formula C15H12F4N4O2S B2563903 1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034374-12-2](/img/structure/B2563903.png)
1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It’s a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified from a structure-based virtual screen made on IDO1 active site .
Synthesis Analysis
The synthesis of similar compounds involves a structure-based virtual screening made on IDO1 active site . The starting material, ethyl trifluoroacetate, was dissolved in acetonitrile and reacted with hydrazine hydrate for 1 h under almost room-temperature (20 °C) conditions .Molecular Structure Analysis
The compound has an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo [4,3- a ]pyridine system .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis
The compound has excellent in vitro metabolic stability . It also has exquisite selectivity with respect to other heme-containing enzymes .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound exhibits promising antitumor properties. Specifically, it has been evaluated against several cancer cell lines, including A549, MCF-7, and HeLa. Notably, it demonstrated excellent anti-tumor activity with the following IC50 values:
c-Met Kinase Inhibition
Apart from its antitumor effects, this compound also possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). Targeting c-Met kinase is relevant in cancer therapy, as it plays a crucial role in cell proliferation, survival, and metastasis .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Another significant application lies in the treatment of type 2 diabetes. The compound (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1) acts as a potent, orally active DPP-IV inhibitor (IC50 = 18 nM). It exhibits excellent selectivity over other proline-selective peptidases and demonstrates oral bioavailability in preclinical species. Additionally, it shows in vivo efficacy in animal models .
Mecanismo De Acción
The compound is an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2S/c16-12-4-2-1-3-10(12)9-26(24,25)20-8-14-22-21-13-7-11(15(17,18)19)5-6-23(13)14/h1-7,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAAXCTHZPKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

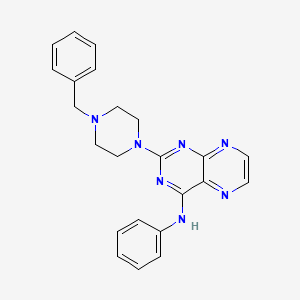

![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)
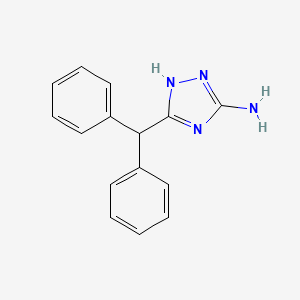

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)
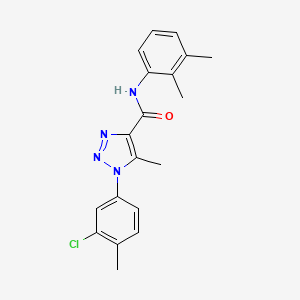
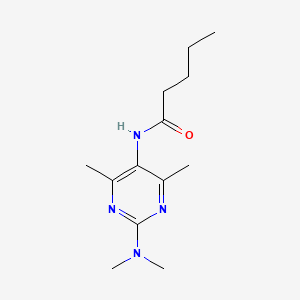
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)
